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Abstract

O-Desmethyl apixaban, the primary active metabolite of the direct Factor Xa inhibitor
apixaban, is a critical compound for comprehensive pharmacokinetic and metabolic studies in
drug development. This technical guide provides a detailed overview of a proposed synthetic
route for O-Desmethyl apixaban, alongside established methodologies for its characterization.
The document outlines experimental protocols for synthesis, purification, and analytical
characterization using modern chromatographic and spectroscopic techniques. All quantitative
data is presented in structured tables, and key processes are visualized through logical
diagrams to facilitate understanding and replication by researchers in the field.

Introduction

Apixaban is an oral, direct, and highly selective inhibitor of coagulation Factor Xa, widely
prescribed for the prevention and treatment of thromboembolic diseases.[1] The
biotransformation of apixaban in humans primarily occurs via oxidation, with O-demethylation
of the p-methoxyphenyl moiety being a major metabolic pathway.[2] This process yields O-
Desmethyl apixaban (1-(4-hydroxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-
tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide), a pharmacologically active metabolite.
The synthesis and characterization of this metabolite are essential for various aspects of drug
development, including metabolite identification, safety assessment, and the development of
analytical methods for pharmacokinetic studies.
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This guide details a proposed synthetic pathway for O-Desmethyl apixaban, leveraging
established synthetic strategies for apixaban and its analogs. Furthermore, it provides a
comprehensive overview of the analytical techniques and protocols required for the thorough
characterization of the synthesized compound.

Proposed Synthesis of O-Desmethyl Apixaban

While a specific, publicly detailed synthesis of O-Desmethyl apixaban is not readily available
in the literature, a plausible synthetic route can be proposed based on the well-documented
synthesis of apixaban. The core of this strategy involves the substitution of the p-
methoxyphenylhydrazine starting material with a protected p-hydroxyphenylhydrazine
derivative. A benzyl protecting group is suggested here due to its relative stability and ease of
removal under standard hydrogenolysis conditions.
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Caption: Proposed synthesis pathway for O-Desmethyl apixaban.

Experimental Protocols

Step 1: Synthesis of Protected O-Desmethyl Apixaban Ester

« To a solution of p-benzyloxyphenylhydrazine in a suitable aprotic solvent (e.g.,
dichloromethane or toluene), add a base such as triethylamine or diisopropylethylamine.
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Cool the mixture to 0-5 °C.

Slowly add a solution of ethyl 2-chloro-2-(2-(4-(2-oxopiperidin-1-yl)phenyl)-3-
oxobutanamido)acetate in the same solvent.

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the
reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid
Chromatography (HPLC).

Upon completion, quench the reaction with water and extract the product with an organic
solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

Purify the crude product by column chromatography on silica gel to yield the protected O-
Desmethyl apixaban ester.

Step 2: Ammonolysis

Dissolve the protected O-Desmethyl apixaban ester in a suitable solvent such as methanol
or ethanol.

Saturate the solution with ammonia gas at 0 °C, or use a solution of ammonia in methanol.

Transfer the solution to a sealed pressure vessel and heat to 80-100 °C for 12-24 hours.

Monitor the reaction by TLC or HPLC.

After completion, cool the reaction mixture and concentrate under reduced pressure.

The resulting crude protected O-Desmethyl apixaban can be purified by recrystallization or
column chromatography.

Step 3: Deprotection (Hydrogenolysis)

» Dissolve the protected O-Desmethyl apixaban in a suitable solvent like ethanol, methanol,
or ethyl acetate.
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e Add a palladium on carbon catalyst (5-10% Pd/C).

e Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at
room temperature.

 Stir vigorously for 4-12 hours, monitoring the reaction by TLC or HPLC.

» Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

o Concentrate the filtrate under reduced pressure to obtain the crude O-Desmethyl apixaban.
 Purify the final product by recrystallization or preparative HPLC.

Characterization of O-Desmethyl Apixaban

A comprehensive characterization is crucial to confirm the identity and purity of the synthesized
O-Desmethyl apixaban. The following analytical techniques are recommended.

Characterization Workflow
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Caption: Workflow for the characterization of synthesized O-Desmethyl apixaban.
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High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for assessing the purity of O-Desmethyl

apixaban and for quantitative analysis. Several methods developed for apixaban and its

impurities can be adapted.[3][4]

Table 1: HPLC Method Parameters

Parameter

Recommended Conditions

Column

C18 (e.g., 250 mm x 4.6 mm, 5 um)

Mobile Phase A

Phosphate buffer (pH 3.0-4.0) or 0.1% Formic
Acid in Water

Mobile Phase B

Acetonitrile or Methanol

Optimized for separation of starting materials,

Gradient . .

intermediates, and product
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C

Detection

UV at approximately 280 nm

Injection Volume

10-20 pL

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of O-Desmethyl apixaban. High-

resolution mass spectrometry (HRMS) is recommended for obtaining the exact mass and

elemental composition.

Table 2: Mass Spectrometry Data
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Parameter Expected Value

Chemical Formula C24H23N504][5]

Molecular Weight 445.47 g/mol [5]

lonization Mode Electrospray lonization (ESI), Positive Mode
Expected [M+H]* m/z 446.1772

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are essential for the structural elucidation of O-Desmethyl
apixaban. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-de.

Table 3: Expected *H NMR Chemical Shifts (in DMSO-de)

Protons Expected Chemical Shift (ppm)
Aromatic protons 6.8-7.8

-CHz-CHa2- (piperidone ring) 1.8-25

-CH:- (piperidone ring, adjacent to N) 35-37

-CH:- (tetrahydropyridine ring) 29-33and4.0-4.2

-NH:z (carboxamide) 7.0 - 7.5 (broad singlets)

-OH (phenolic) 9.5 - 10.5 (broad singlet)

Table 4: Expected 3C NMR Chemical Shifts (in DMSO-ds)

Carbon Atoms Expected Chemical Shift (ppm)
Carbonyl carbons (amide and lactam) 160 - 175

Aromatic carbons 115 - 160

Aliphatic carbons 20 - 60
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Apixaban Metabolism and the Role of O-Desmethyl
Apixaban

Understanding the metabolic pathway of apixaban provides context for the importance of its O-
desmethylated metabolite. Apixaban is metabolized primarily by cytochrome P450 enzymes,
with CYP3A4 being the major contributor.

Apixaban

CYP3A4/5 (O-demethylation)

O-Desmethyl Apixaban

SULT1A1/2 (Sulfation)

O-Desmethyl Apixaban Sulfate

Click to download full resolution via product page
Caption: Major metabolic pathway of apixaban.

The O-demethylation of apixaban to O-Desmethyl apixaban is a key step, and this metabolite
is subsequently sulfated to form O-Desmethyl apixaban sulfate, which is a major circulating
metabolite in humans.[2]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and
characterization of O-Desmethyl apixaban. While a publicly available, detailed synthetic
protocol is lacking, the proposed route, based on established apixaban synthesis, offers a
viable starting point for researchers. The detailed characterization methodologies, including
HPLC, MS, and NMR, provide the necessary tools to confirm the identity and purity of the
synthesized compound. This information is invaluable for professionals in drug development
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and related fields who require a thorough understanding and a reliable source of this critical
apixaban metabolite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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